2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O3S2 and its molecular weight is 441.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical Insight into Molecular Structure
A study provided quantum chemical insights into the molecular structure, NBO analysis of the hydrogen-bonded interactions, and spectroscopic (FT–IR, FT–Raman) characteristics of a novel antiviral active molecule closely related to the compound . This research highlighted the equilibrium geometry, vibrational assignments, and detailed analysis of intermolecular interactions based on Hirshfeld surfaces, suggesting potential antiviral applications, particularly against SARS-CoV-2 protein (S. Mary et al., 2020).
Radiosynthesis for Imaging Applications
Radiosynthesis of compounds like [18F]PBR111, within the same chemical series, demonstrates the utility of these molecules in imaging the translocator protein (18 kDa) with PET, indicating applications in neurological research and potential diagnostic uses (F. Dollé et al., 2008).
Inhibitory Activities against Cancer and Enzymes
Compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing potent inhibitory activities that could lead to therapeutic applications in cancer treatment (A. Gangjee et al., 2008).
Antitumor Activity of Thienopyrimidine Derivatives
Research on 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown significant antitumor activity, comparable to that of doxorubicin, against various human cancer cell lines. These findings highlight the potential of such compounds in developing new anticancer agents (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Crystal Structure Analysis
Studies focusing on the crystal structures of closely related compounds have contributed to understanding their molecular conformations and potential interactions in biological systems. This information is crucial for drug design and the development of new therapeutic agents (S. Subasri et al., 2017).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S2/c1-28-14-8-6-13(7-9-14)23-18(26)12-30-21-24-16-10-11-29-19(16)20(27)25(21)17-5-3-2-4-15(17)22/h2-11H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSBOKIHDBQMOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.